Cas no 1105194-38-4 (6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one)

6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one structure
1105194-38-4 structure
商品名:6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one
CAS番号:1105194-38-4
MF:C9H8N2OS
メガワット:192.237620353699
CID:4572035

6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one 化学的及び物理的性質

名前と識別子

    • 6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one
    • インチ: 1S/C9H8N2OS/c1-6-2-4-8(13-6)7-3-5-9(12)11-10-7/h2-5H,1H3,(H,11,12)
    • InChIKey: JEHQIYNKISJEHE-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)NN=C(C2SC(C)=CC=2)C=C1

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ふってん: 397.2±37.0 °C at 760 mmHg
  • フラッシュポイント: 194.0±26.5 °C
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one セキュリティ情報

6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-60476-0.05g
6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one
1105194-38-4 95.0%
0.05g
$42.0 2025-02-20
Life Chemicals
F1967-0352-1g
6-(5-methyl-2-thienyl)pyridazin-3-ol
1105194-38-4 95%+
1g
$218.0 2023-09-06
Life Chemicals
F1967-0352-2.5g
6-(5-methyl-2-thienyl)pyridazin-3-ol
1105194-38-4 95%+
2.5g
$436.0 2023-09-06
TRC
B486830-5mg
6-(5-Methylthiophen-2-yl)-2,3-dihydropyridazin-3-one
1105194-38-4
5mg
$ 50.00 2022-06-07
Enamine
EN300-60476-1.0g
6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one
1105194-38-4 95.0%
1.0g
$256.0 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN22798-1G
6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one
1105194-38-4 95%
1g
¥ 1,227.00 2023-03-21
Life Chemicals
F1967-0352-5g
6-(5-methyl-2-thienyl)pyridazin-3-ol
1105194-38-4 95%+
5g
$654.0 2023-09-06
Life Chemicals
F1967-0352-0.5g
6-(5-methyl-2-thienyl)pyridazin-3-ol
1105194-38-4 95%+
0.5g
$207.0 2023-09-06
Chemenu
CM412058-250mg
6-(5-methyl-2-thienyl)pyridazin-3-ol
1105194-38-4 95%+
250mg
$140 2023-03-07
Chemenu
CM412058-1g
6-(5-methyl-2-thienyl)pyridazin-3-ol
1105194-38-4 95%+
1g
$340 2023-03-07

6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one 関連文献

6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-oneに関する追加情報

Introduction to 6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one (CAS No. 1105194-38-4) and Its Emerging Applications in Chemical Biology

6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one, identified by the chemical formula CAS No. 1105194-38-4, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the pyridazine class, characterized by a six-membered ring containing two nitrogen atoms. The presence of a 5-methylthiophen-2-yl substituent enhances its molecular complexity and functionality, making it a promising candidate for further investigation in drug discovery and therapeutic development.

The structural framework of 6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one incorporates both aromatic and heterocyclic moieties, which are known to exhibit diverse interactions with biological targets. The thiophene ring, a sulfur-containing aromatic system, is particularly noteworthy for its role in modulating electronic properties and biological responses. In recent years, thiophene derivatives have been extensively studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability and versatility.

One of the most compelling aspects of this compound is its potential as a scaffold for developing novel bioactive molecules. The dihydropyridazine core is a privileged structure in medicinal chemistry, often found in bioactive compounds with therapeutic relevance. Studies have demonstrated that modifications at the 5-methylthiophen-2-yl position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. This flexibility makes it an attractive platform for structure-activity relationship (SAR) studies aimed at optimizing biological activity.

Recent advancements in computational chemistry have enabled the rapid screening of such compounds for their binding affinity to biological targets. Molecular docking simulations have been employed to explore the interactions between 6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one and various proteins involved in metabolic pathways, inflammation, and cancer progression. These studies suggest that the compound may exhibit inhibitory effects on key enzymes such as kinases and phosphodiesterases, which are implicated in numerous diseases.

The synthesis of 6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one involves multi-step organic reactions that highlight the compound's synthetic accessibility. The introduction of the 5-methylthiophen-2-yl group typically requires palladium-catalyzed cross-coupling reactions or nucleophilic substitution strategies, depending on the synthetic route chosen. Advances in green chemistry have also influenced the development of more sustainable methods for producing this compound, reducing waste and improving yields.

In the realm of drug discovery, heterocyclic compounds like 6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one are of particular interest due to their ability to modulate biological pathways through precise interactions with target proteins and enzymes. Preliminary in vitro studies have indicated that this compound may possess anti-inflammatory properties by inhibiting NFκB signaling pathways. Additionally, its structural features suggest potential applications in treating neurological disorders by interacting with receptors such as serotonin or dopamine transporters.

The integration of machine learning algorithms into drug discovery pipelines has further accelerated the evaluation of compounds like 6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one. Predictive models can assess pharmacokinetic parameters and toxicity profiles before experimental validation, streamlining the process of identifying promising candidates for clinical development. This approach aligns with the broader trend toward precision medicine, where individual patient characteristics are considered during drug design.

The role of 6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one in material science is also emerging as an area of interest. Its electronic properties make it suitable for applications in organic electronics, including light-emitting diodes (OLEDs) and photovoltaic cells. The thiophene moiety contributes to charge transport capabilities, while the dihydropyridazine core provides stability under various conditions.

Future research directions may explore derivatization strategies to enhance the bioavailability and selectivity of 6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one. For instance, modifications at the nitrogen atoms or introduction of additional functional groups could improve solubility or binding affinity to specific targets. Collaborative efforts between synthetic chemists and biologists will be crucial in translating laboratory findings into tangible therapeutic benefits.

The regulatory landscape for novel chemical entities like 6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one continues to evolve, emphasizing safety and efficacy before commercialization. Regulatory agencies require comprehensive data on chemical composition, stability, and toxicological profiles before approving new drugs or materials. Compliance with international guidelines ensures that these compounds are developed responsibly while maximizing their potential benefits.

In conclusion,6-(5-methylthiophen-2-y1)-23dih ydro py ridazin 33 one (CAS No .11051 94 38 44 is a multifaceted compound with significant promise across multiple domains . Its unique structural features , combined with recent advances in computational modeling and synthetic methodologies , position it as a valuable asset for future research . As scientific understanding continues to grow , it will be exciting to witness how this compound contributes to advancements in medicine , materials science , and beyond .

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